molecular formula C27H31KN2O6S2 B138533 Cyanine 3 Bisethyl Dye Potassium Salt CAS No. 474972-41-3

Cyanine 3 Bisethyl Dye Potassium Salt

Cat. No.: B138533
CAS No.: 474972-41-3
M. Wt: 582.8 g/mol
InChI Key: NCSHBPPBHPXBJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine 3 Bisethyl Dye Potassium Salt (CAS 474972-41-3) is a bifunctional fluorescent dye belonging to the cyanine family. Its structure comprises two indole rings linked by a polymethine chain, with ethyl groups and sulfonate moieties enhancing solubility and stability in aqueous environments. The potassium salt form improves water solubility, making it ideal for biochemical applications such as protein labeling, nucleic acid detection, and fluorescence microscopy .

Key properties:

  • Molecular formula: C₃₁H₃₇KN₂O₈S₂ (for analogous monofunctional hexanoic acid variant) .
  • Excitation/Emission: ~550 nm / ~570 nm (typical for Cy3 derivatives) .
  • Reactivity: Contains bis-succinimidyl ester (bis-NHS) groups for covalent conjugation to primary amines in proteins and peptides .

Properties

CAS No.

474972-41-3

Molecular Formula

C27H31KN2O6S2

Molecular Weight

582.8 g/mol

IUPAC Name

potassium;(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1

InChI Key

NCSHBPPBHPXBJE-UHFFFAOYSA-M

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+]

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+]

Synonyms

1-Ethyl-2-[3-(1-ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Bisethyl Dye Potassium Salt typically involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions The reaction is followed by the addition of a sulfonic acid group to enhance water solubility

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the dye. Advanced techniques such as chromatography and crystallization are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Cyanine 3 Bisethyl Dye Potassium Salt undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.

    Reduction: Reduction reactions can lead to the formation of non-fluorescent compounds.

    Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce non-fluorescent derivatives.

Scientific Research Applications

Cyanine 3 Bisethyl Dye Potassium Salt is extensively used in scientific research due to its unique properties:

    Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.

    Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.

    Medicine: It is used in diagnostic assays and as a marker in medical imaging.

    Industry: The dye is used in the production of fluorescent inks, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of Cyanine 3 Bisethyl Dye Potassium Salt involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo photoinduced electron transfer, leading to fluorescence. The molecular targets include various biological molecules such as proteins and nucleic acids, where the dye binds and emits fluorescence upon excitation .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Features Applications Counterion
Cyanine 3 Bisethyl Dye, Potassium Salt Bis-NHS ester; ethyl groups enhance hydrophobicity; sulfonate groups for solubility . Protein crosslinking, multiplex assays Potassium
Cyanine 3 Monofunctional Hexanoic Acid Dye, Potassium Salt Single NHS ester; hexanoic acid spacer improves labeling specificity . Targeted protein labeling, flow cytometry Potassium
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt Longer polymethine chain (Cy5); emission ~650 nm; bihexanoic acid for membrane integration . Deep-tissue imaging, FRET assays Potassium
Ethyl-Cy3 NHS Ester Monofunctional; ethylated indole rings; comparable to commercial CyDye DIGE . Differential proteome analysis Potassium or Sodium
Cyanine 3-Bismaleimide, Potassium Salt Maleimide groups target thiols (-SH) in cysteine residues . Site-specific protein conjugation Potassium

Spectral and Performance Metrics

Parameter Cyanine 3 Bisethyl Cyanine 5 Bihexanoic Acid Ethyl-Cy3 NHS Ester
Quantum Yield 0.15–0.20 0.28–0.35 0.15–0.18
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000 250,000 130,000–150,000
Solubility in Water High (potassium salt) Moderate (hydrophobic tail) High (sulfonate groups)
Stability to Photobleaching Moderate Low (longer methine chain) Moderate

Biochemical Labeling Efficiency

  • Cyanine 3 Bisethyl Dye demonstrates superior labeling efficiency for large biomolecules (e.g., antibodies) due to its bifunctional NHS esters, enabling crosslinking .
  • Monofunctional variants (e.g., Cyanine 3 Hexanoic Acid) show reduced steric hindrance, ideal for small-molecule tagging .

Comparative Stability Studies

  • Potassium salts exhibit 20–30% higher aqueous stability than iodide or chloride counterparts due to reduced ion pairing .
  • Ethyl groups in Cyanine 3 Bisethyl Dye reduce aggregation in hydrophobic environments compared to methyl-substituted analogs .

Multiplexing Capability

  • Ethyl-Cy3 and Ethyl-Cy5 dyes enable simultaneous detection in 2D gel electrophoresis, matching the performance of commercial CyDye DIGE fluorophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.